molecular formula C8H6N2O2 B1391334 Imidazo[1,5-A]pyridine-8-carboxylic acid CAS No. 697739-13-2

Imidazo[1,5-A]pyridine-8-carboxylic acid

Cat. No.: B1391334
CAS No.: 697739-13-2
M. Wt: 162.15 g/mol
InChI Key: ZGKISOIXEAIYMJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-8-carboxylic acid is a member of the imidazopyridine family, which consists of an imidazole ring fused with a pyridine moiety. This class of aromatic heterocycles has garnered significant attention due to its unique chemical structure and versatility.

Biochemical Analysis

Biochemical Properties

Imidazo[1,5-A]pyridine-8-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are involved in the synthesis of prostaglandins. The binding of this compound to these enzymes results in the inhibition of their activity, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in regulating immune responses and inflammation . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses. Furthermore, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound exerts its effects primarily through binding interactions with enzymes and proteins, leading to their inhibition or activation. For example, the binding of this compound to cyclooxygenase enzymes results in the inhibition of their catalytic activity, thereby reducing the synthesis of prostaglandins . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors such as NF-κB, leading to changes in the expression of target genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its activity can be influenced by factors such as temperature and pH. Studies have shown that this compound can undergo degradation over time, leading to a reduction in its efficacy . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and immunomodulatory effects, reducing the severity of inflammatory responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interactions with cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glutathione or other cofactors in phase II reactions, resulting in the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporting polypeptides (OATPs) and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism.

Preparation Methods

The synthesis of imidazo[1,5-A]pyridine-8-carboxylic acid can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Comparison with Similar Compounds

Imidazo[1,5-A]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:

  • Imidazo[4,5-b]pyridines
  • Imidazo[4,5-c]pyridines
  • Imidazo[1,2-a]pyridines

These compounds share a similar core structure but differ in the position of the fused rings and functional groups, leading to variations in their chemical properties and applications . This compound is unique due to its specific structural configuration and the resulting versatility in its applications.

Properties

IUPAC Name

imidazo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKISOIXEAIYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666331
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-13-2
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697739-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-8-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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